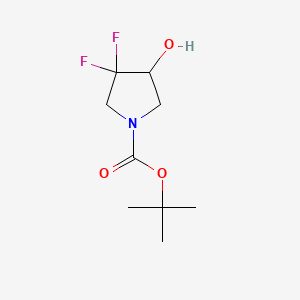

Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

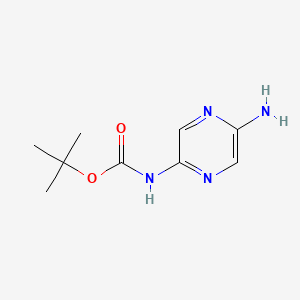

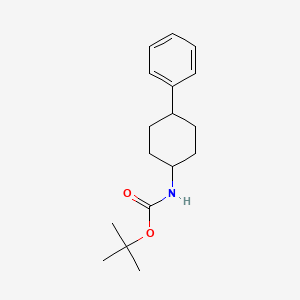

Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H15F2NO3 . It has a molecular weight of 223.22 g/mol . The compound is also known by other names such as 1-Boc-3,3-difluoro-4-hydroxypyrrolidine and MFCD27956892 .

Molecular Structure Analysis

The InChI code for Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is 1S/C9H15F2NO3/c1-8(2,3)15-7(14)12-4-6(13)9(10,11)5-12/h6,13H,4-5H2,1-3H3 . The Canonical SMILES for the compound is CC©©OC(=O)N1CC(C(C1)(F)F)O .

Physical And Chemical Properties Analysis

Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is a solid or semi-solid or liquid substance . It should be stored in a dark place, sealed in dry, at a temperature of 2-8°C . The compound has a topological polar surface area of 49.8 Ų . It has a XLogP3-AA value of 0.9, indicating its lipophilicity .

Applications De Recherche Scientifique

Mechanistic Insights and Methodological Applications

- The research by Xue and Silverman (2010) highlights a fast N→O tert-butyloxycarbonyl (Boc) migration involving an unusual nine-membered cyclic transition state, demonstrating the compound's role in understanding reaction mechanisms and potential in synthetic applications (F. Xue, R. Silverman, 2010).

Synthesis and Applications in Medicinal Chemistry

- Singh and Umemoto (2011) explored the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, highlighting the compound's utility as a synthon for dipeptidyl peptidase IV inhibitors and other medicinal chemistry applications. This work underscores the significance of the compound in the development of pharmaceuticals (R. Singh, T. Umemoto, 2011).

Chiral Auxiliary and Synthesis of Enantiomerically Pure Compounds

- Studer, Hintermann, and Seebach (1995) detailed the synthesis and applications of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate as a chiral auxiliary, demonstrating its efficacy in the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical industry (A. Studer, T. Hintermann, D. Seebach, 1995).

Novel Synthetic Pathways

- The work by Purkayastha et al. (2010) presents an unprecedented cascade of reactions leading to pipecolic acid derivatives, illustrating the compound's role in developing new synthetic routes for the preparation of biologically significant molecules (N. Purkayastha, Deepak M. Shendage, R. Froehlich, G. Haufe, 2010).

Advancements in Organic Synthesis

- Boev et al. (2015) reported on the stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, demonstrating the compound's versatility in achieving stereoselectivity in organic synthesis, which is vital for creating compounds with specific biological activities (V. Boev, A. I. Moskalenko, S. Belopukhov, N. M. Przheval’skii, 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is often used as a reagent or intermediate in organic synthesis , suggesting that its targets could vary depending on the specific reaction or pathway it is involved in.

Mode of Action

The mode of action of Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is also dependent on the specific reaction or pathway it is involved in. As an intermediate, it likely interacts with other molecules to facilitate the formation of more complex compounds .

Biochemical Pathways

It is known that this compound is involved in organic synthesis reactions , which could potentially impact a wide range of biochemical pathways.

Result of Action

As a reagent or intermediate in organic synthesis, its primary function is likely to facilitate the formation of more complex compounds .

Action Environment

Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These environmental factors are critical for maintaining the compound’s stability and efficacy.

Propriétés

IUPAC Name |

tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO3/c1-8(2,3)15-7(14)12-4-6(13)9(10,11)5-12/h6,13H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRJRMARSARGCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501137067 |

Source

|

| Record name | 1-Pyrrolidinecarboxylic acid, 3,3-difluoro-4-hydroxy-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501137067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1434141-81-7 |

Source

|

| Record name | 1-Pyrrolidinecarboxylic acid, 3,3-difluoro-4-hydroxy-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3,3-difluoro-4-hydroxy-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501137067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B592165.png)

![tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B592168.png)

![tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride](/img/structure/B592170.png)

![Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B592172.png)